6-Methoxyimidazo[1,5-a]pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-methoxyimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-7-3-2-6-4-10-8(9)11(6)5-7/h2-5H,1H3,(H2,9,10) |
InChI Key |
FPZGTYKOIKATDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=CN=C2N)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Imidazo 1,5 a Pyridines
Historical Development of Imidazo[1,5-a]pyridine (B1214698) Synthesis
The imidazo[1,5-a]pyridine core is a prominent structural motif found in various biologically active compounds and natural alkaloids. nih.gov Its importance as a "privileged pharmacophoric scaffold" has spurred extensive research into methods for its construction. nih.gov Over the years, a multitude of synthetic approaches have been developed, with more than 120,000 distinct compounds featuring this ring system having been prepared. nih.gov Early and enduring methods have predominantly relied on the principle of building the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. These foundational strategies typically involve the cyclocondensation of a nucleophilic pyridine-based precursor with a suitable electrophilic partner, a versatile and reliable approach that continues to be refined and expanded upon.
Classical Cyclocondensation Approaches
The most traditional and widely employed route to the imidazo[1,5-a]pyridine skeleton involves cyclocondensation reactions. This strategy hinges on the reaction between a nucleophilic pyridine derivative and an electrophilic component that provides the necessary atoms to close the five-membered imidazole ring.
A cornerstone of classical imidazo[1,5-a]pyridine synthesis is the use of 2-(aminomethyl)pyridine and its derivatives as the key nucleophilic starting material. nih.gov In this approach, the primary amine of the aminomethyl group acts as the initial nucleophile, attacking an electrophilic reagent. Following this initial step, a subsequent intramolecular cyclization and dehydration (or elimination of another small molecule) occurs, leading to the formation of the fused bicyclic system. The versatility of this precursor allows for the introduction of a wide array of substituents onto the final imidazo[1,5-a]pyridine ring, depending on the choice of the electrophilic partner. nih.govbeilstein-journals.org
Among the most common electrophilic partners for reaction with 2-(aminomethyl)pyridines are carboxylic acids and their derivatives. nih.gov These reagents serve to introduce the C1 and C3 atoms of the imidazole ring.
Carboxylic Acids: Direct condensation with carboxylic acids typically requires harsh conditions, often involving high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA) to facilitate the cyclization. nih.gov
Acyl Anhydrides and Acyl Chlorides: These more reactive derivatives of carboxylic acids allow for milder reaction conditions. nih.gov Acyl chlorides, for instance, react readily with the 2-(aminomethyl)pyridine to form an amide intermediate, which can then be cyclized, often with the aid of a dehydrating agent, to yield the target imidazo[1,5-a]pyridine. nih.gov
| Electrophilic Reagent | General Conditions | Product Type |
| Carboxylic Acids | High temperature, Polyphosphoric Acid (PPA) | 1-Substituted imidazo[1,5-a]pyridines |
| Acyl Anhydrides | Moderate temperatures | 1-Substituted imidazo[1,5-a]pyridines |
| Acyl Chlorides | Milder conditions, often forms amide intermediate first | 1-Substituted imidazo[1,5-a]pyridines |
The scope of classical cyclocondensation is further broadened by the use of other electrophilic reagents. Esters, thioamides, and related sulfur-containing compounds provide alternative pathways to the imidazo[1,5-a]pyridine core. nih.gov
Esters: Similar to carboxylic acids, esters can react with 2-(aminomethyl)pyridines, though often requiring specific catalysts or conditions to drive the reaction. nih.gov
Thioamides: The reaction of N-2-pyridylmethyl thioamides can lead to the formation of the imidazo[1,5-a]pyridine ring through iodine-mediated, oxidative desulfurization-promoted cyclizations. ukzn.ac.za
Dithionates and Thiocarbamates: These sulfur-containing electrophiles also serve as effective partners in cyclocondensation reactions to build the desired heterocyclic system. nih.gov
Innovative Synthetic Transformations
One-Pot Annulation Strategies
One-pot reactions, which allow for the synthesis of complex molecules in a single procedural step, represent a highly efficient and atom-economical approach in organic chemistry. For the imidazo[1,5-a]pyridine scaffold, several such strategies have been developed. A prominent example is the magnesium nitride (Mg₃N₂)-assisted one-pot annulation, which facilitates the cyclo-condensation of 2-pyridyl ketones with aldehydes or alkyl glyoxylates. rsc.org
This methodology leverages magnesium nitride as a convenient in situ source of ammonia. The reaction proceeds through the formation of a 2-pyridinylmethyl imine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final 1,3-disubstituted imidazo[1,5-a]pyridine product. rsc.org The process is notable for its operational simplicity and the high yields achieved for a range of substrates.
The general scheme for this one-pot reaction involves the treatment of a 2-pyridyl ketone and an aldehyde or glyoxylate (B1226380) with magnesium nitride in a protic solvent system, typically a mixture of ethanol (B145695) and water, at an elevated temperature. rsc.org The reaction conditions are optimized to promote the cascade of reactions—imine formation, cyclization, and dehydration/aromatization—within a single flask.
Table 1: Substrate Scope in Mg₃N₂-Assisted One-Pot Synthesis of Imidazo[1,5-a]pyridines rsc.org
| Entry | 2-Pyridyl Ketone (R¹) | Aldehyde/Glyoxylate (R³) | Product | Yield (%) |
| 1 | Phenyl | Ethyl glyoxylate | Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate | 94 |
| 2 | Phenyl | Methyl glyoxylate | Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate | 92 |
| 3 | 4-Chlorophenyl | Ethyl glyoxylate | Ethyl 1-(4-chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylate | 91 |
| 4 | 4-Methylphenyl | Ethyl glyoxylate | Ethyl 1-(4-methylphenyl)imidazo[1,5-a]pyridine-3-carboxylate | 89 |
| 5 | Phenyl | Formaldehyde (B43269) | 1-Phenylimidazo[1,5-a]pyridine | 85 |
| 6 | Phenyl | Benzaldehyde | 1,3-Diphenylimidazo[1,5-a]pyridine | 88 |
This table is generated based on data reported for the general synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines and does not represent the synthesis of the specific 3-amino target compound.
While this one-pot strategy is highly effective for generating imidazo[1,5-a]pyridines with various substituents at the 1- and 3-positions, it is not directly applicable for the synthesis of 3-amino derivatives like 6-Methoxyimidazo[1,5-a]pyridin-3-amine. The introduction of the 3-amino group requires a different synthetic design, which is addressed in the context of regioselective synthesis.
Regioselectivity and Yield Optimization in this compound Synthesis
The synthesis of the specifically substituted this compound necessitates a high degree of control over the placement of both the methoxy (B1213986) and the amino groups. This regioselectivity is primarily achieved through the strategic selection of starting materials and the specific cyclization chemistry employed.
Regioselectivity:
The position of the methoxy group at the C-6 position of the final product is dictated by its placement on the initial pyridine ring. The key precursor for this synthesis is (5-methoxy-pyridin-2-yl)methanamine . The methoxy group at the 5-position of this starting material directly corresponds to the 6-position of the bicyclic imidazo[1,5-a]pyridine system after annulation.
The regioselective introduction of the amino group at the C-3 position is most reliably accomplished through the reaction of the 2-(aminomethyl)pyridine precursor with cyanogen (B1215507) bromide (BrCN) . This classic reaction in heterocyclic chemistry proceeds via the formation of a guanidine-like intermediate which then undergoes intramolecular cyclization. The mechanism ensures that the exocyclic nitrogen from the cyanogen bromide becomes the N-3 atom of the imidazole ring, with the attached amino group at the C-3 position.
The reaction pathway is as follows:
Nucleophilic attack of the primary amine of (5-methoxy-pyridin-2-yl)methanamine on cyanogen bromide.
Formation of a cyanamide (B42294) intermediate.
Intramolecular cyclization, where the pyridine ring nitrogen attacks the cyanamide carbon, leading to the formation of the five-membered imidazole ring.
Tautomerization to yield the aromatic this compound.
This method provides unambiguous regiochemical control, ensuring the desired 3,6-disubstitution pattern.
Yield Optimization:
The optimization of the yield for this synthetic transformation involves careful control of several reaction parameters. While specific optimization studies for this compound are not extensively documented, general principles for this type of cyclization can be applied.
Table 2: Key Parameters for Yield Optimization
| Parameter | Condition | Rationale |
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. | Prevents side reactions of cyanogen bromide with protic solvents. The choice of solvent can also affect the solubility of intermediates and the reaction rate. |
| Base | A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). | Neutralizes the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine. |
| Temperature | Typically performed at low temperatures (e.g., 0 °C) initially, followed by warming to room temperature. | Controls the initial exothermic reaction between the amine and the highly reactive cyanogen bromide, minimizing the formation of byproducts. |
| Stoichiometry | Near-equimolar amounts of the amine and cyanogen bromide. | A slight excess of either reagent may be explored to ensure the full conversion of the limiting reagent. |
| Reaction Time | Monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Ensures the reaction proceeds to completion without significant degradation of the product. |
By systematically adjusting these parameters, the reaction conditions can be fine-tuned to maximize the yield and purity of the final product, this compound.
Advanced Spectroscopic and Structural Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and structural characterization of the specific chemical compound “this compound” is not publicly available.
While extensive research exists for the broader class of imidazo[1,5-a]pyridines and their derivatives, specific analytical data including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR), X-ray Crystallography, and Elemental Analysis for the 6-methoxy-3-amino substituted variant could not be located.
The provided outline requires a thorough and scientifically accurate presentation of experimental findings for each of the following techniques:
Advanced Spectroscopic and Structural Characterization Techniques
Elemental Analysis for Compositional Verification
Without access to published spectra, crystallographic data, or elemental analysis results for 6-Methoxyimidazo[1,5-a]pyridin-3-amine, it is not possible to generate the requested article with the required level of detail and scientific accuracy. The creation of data tables and a detailed discussion of research findings is contingent on the availability of this primary data.
It is important to note that while data for analogous compounds, such as other substituted imidazo[1,5-a]pyridines or the isomeric imidazo[1,2-a]pyridines, are available, the strict adherence to the subject compound as per the instructions prevents their inclusion in this article.
Therefore, the generation of the requested English article focusing solely on the chemical compound “this compound” cannot be completed at this time due to the absence of the necessary scientific data in the public domain.
Biological Activity and Research Applications of Imidazo 1,5 a Pyridin 3 Amines Excluding Clinical Human Trials
Broad-Spectrum Biological Research Significance of Imidazopyridines
Imidazopyridines (IZPs) are a prominent class of nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry. nih.gov These scaffolds are formed by the fusion of imidazole (B134444) and pyridine (B92270) rings, resulting in several isomeric forms, including imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine (B1214698), and imidazo[1,2-a]pyridine (B132010). mdpi.com Evidence suggests that as fused scaffolds, IZPs possess more diverse and potent pharmacological profiles than their individual imidazole and pyridine components. nih.govsemanticscholar.org
The versatility of the imidazopyridine nucleus has led to its exploration for a wide range of biological activities. Research has demonstrated that derivatives of this scaffold exhibit antipyretic, analgesic, antiprotozoal, antibacterial, antitumor, antifungal, anti-inflammatory, and antiapoptotic properties. nih.govresearchgate.net The structural characteristics of the imidazopyridine ring allow it to bind to various enzymes and receptors through weak interactions, triggering a spectrum of biological and pharmacological effects. researchgate.net The structural similarity of the pyridine component to the nucleotide base pairs of DNA and RNA further enhances its significance as a scaffold in therapeutic research, particularly in oncology. afjbs.com This broad spectrum of activity underscores the importance of imidazopyridines as a privileged scaffold in the development of novel therapeutic agents. nih.govresearchgate.net
Antimicrobial Research Applications (e.g., Antibacterial, Antifungal, Antimycobacterial)
The rise of multi-drug resistant pathogens has spurred the search for novel antimicrobial agents, with imidazopyridine derivatives emerging as promising candidates. nih.govsemanticscholar.org The scaffold has been investigated for its potential against a wide array of microbes, including bacteria, fungi, and mycobacteria. nih.govmdpi.com
Activity against Specific Bacterial Strains (e.g., S. pyogenes, S. aureus, P. aeruginosa, E. coli)
Derivatives of the imidazopyridine scaffold have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have documented the efficacy of various analogs against clinically relevant strains such as Streptococcus pyogenes, Staphylococcus aureus (including Methicillin-Resistant S. aureus, MRSA), Pseudomonas aeruginosa, and Escherichia coli. nih.govijirt.orgderpharmachemica.com
For instance, certain pyrazolo-imidazopyridine molecular conjugates have demonstrated potent bactericidal properties. nih.gov One study reported that a 2-OH substituted derivative exhibited strong activity against both Gram-positive (S. aureus: MBC 0.08 μg/mL) and Gram-negative (P. aeruginosa: MBC 0.63 μg/mL) strains. nih.gov Similarly, newly synthesized imidazo[4,5-b]pyridine derivatives were tested against E. coli, Klebsiella pneumoniae, and S. aureus, with one compound showing a particularly low Minimum Inhibitory Concentration (MIC) of 9.091 µg/mL against E. coli. researchgate.net Other research has explored imidazo[2,1-b]-1,3,4-thiadiazole derivatives, which also showed a potential profile against various microbes, including S. aureus, P. aeruginosa, and E. coli. juit.ac.inmdpi.com
| Imidazopyridine Class | Bacterial Strain | Key Finding (MIC/MBC) | Reference |
|---|---|---|---|
| Pyrazolo-imidazopyridine | S. aureus | 0.08 µg/mL (MBC) | nih.gov |
| Pyrazolo-imidazopyridine | P. aeruginosa | 0.63 µg/mL (MBC) | nih.gov |
| Imidazo[4,5-b]pyridine derivative | E. coli | 9.091 µg/mL (MIC) | researchgate.net |
| Imidazo[1,2-a]pyridine derivative | S. pyogenes | Demonstrated excellent to good activity | derpharmachemica.com |
| Imidazo[4,5-b]pyridine derivative | Bacillus cereus | Showed sensitivity to tested compounds | mdpi.com |
Antimycobacterial Potential, including Drug-Resistant Strains
The search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis (Mtb), is a global health priority, and imidazopyridine-related structures are being actively investigated. rsc.org A series of imidazo[1,5-a]quinolines, which share a similar heterocyclic core, have been synthesized and evaluated for their activity against Mtb. rsc.orgnih.govrsc.org
A notable finding from this research is the potentiation of antimycobacterial activity through metal complexation. In one study, the moderate activity of an imidazo[1,5-a]quinoline (B8571028) compound against the Mtb H37Ra strain (MIC of 25 μM) was increased 12.5-fold when complexed with zinc (Zn²⁺) or iron (Fe²⁺), while its cytotoxicity was reduced. nih.govrsc.org Further testing identified two zinc complexes with strong and specific activity against the virulent Mtb H37Rv strain in vitro, with IC₉₀ values of 7.7 µM and 17.7 µM. rsc.orgnih.gov Additionally, research into a different isomer class, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, has identified agents with excellent potency (MIC₉₀ values ≤1 μM) against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains. acs.org
| Compound Class | Mycobacterial Strain | Key Finding | Reference |
|---|---|---|---|
| Imidazo[1,5-a]quinoline-Zinc Complex (C1) | M. tuberculosis H37Rv | IC₉₀ = 7.7 µM | rsc.orgnih.gov |
| Imidazo[1,5-a]quinoline-Zinc Complex (C7) | M. tuberculosis H37Rv | IC₉₀ = 17.7 µM | rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | MDR & XDR Mtb strains | MIC₉₀ ≤1 µM for 7 compounds | acs.org |
Antiviral Research Applications
The imidazopyridine scaffold is a promising framework for the development of antiviral agents. researchgate.net Derivatives have been investigated for activity against a range of viruses, including Respiratory Syncytial Virus (RSV) and Human Immunodeficiency Virus (HIV). nih.govresearchgate.netrsc.org
A series of imidazopyridine derivatives were designed and synthesized as RSV fusion inhibitors, demonstrating excellent potency. nih.gov Several compounds in this series exhibited IC₅₀ values below 100 nM, with the most potent compound showing an IC₅₀ of 3 nM, which was approximately nine times more potent than the reference compound BMS-433771. nih.gov Other research has focused on imidazo[1,2-a]pyridine-Schiff base derivatives, which were evaluated for their in vitro activity against HIV-1 and HIV-2. rsc.org
Studies on Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2)
In the context of the COVID-19 pandemic, research has explored the potential of imidazopyridine derivatives to inhibit the entry of SARS-CoV-2 into human cells. nih.gov One study focused on designing novel imidazo[1,2-a]pyrimidine (B1208166) derivatives to act as dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein, both of which are critical for viral entry. nih.gov
Molecular docking studies predicted that the synthesized compounds could have a high binding affinity for these targets. The top-scoring compound exhibited a remarkable predicted affinity of -9.1 kcal/mol to the ACE2 receptor and -7.3 kcal/mol to the spike protein. nih.gov These computational findings suggest that imidazopyridine-based structures may serve as effective entry inhibitors, warranting further investigation for preventing SARS-CoV-2 infection. nih.gov
Anticancer Research Applications (e.g., in vitro cell line studies)
The potential of imidazopyridine derivatives as anticancer agents has been extensively studied in vitro against a variety of human cancer cell lines. nih.govafjbs.com These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. nih.govtandfonline.comnih.gov
Research has demonstrated the cytotoxic effects of these derivatives against lung (A549), breast (MCF-7, HCC1937), colon (HT-29), liver (HepG2), and cervical (HeLa) cancer cell lines, among others. tandfonline.comnih.govrcsi.sciencersc.org Specifically, 3-aminoimidazo[1,2-α]pyridine compounds, which share the core structure of interest, have been evaluated for cytotoxicity. One such compound, featuring a nitro group, showed the highest inhibitory activity against the HT-29 colon cancer cell line with an IC₅₀ value of 4.15 µM. nih.gov Another derivative was identified as a promising bioactive product against the B16F10 melanoma cell line, with an IC₅₀ of 21.75 µM. nih.gov In a different study, a novel imidazopyridine compound was found to suppress HeLa cell viability and induce apoptosis via the mitochondrial pathway. nih.gov Another investigation into novel imidazo[1,2-a]pyridines against the HCC1937 breast cancer cell line found two compounds with potent cytotoxic effects, with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.govnih.gov The mechanism of action for one of these compounds was determined to involve cell cycle arrest and the induction of an extrinsic apoptosis pathway. nih.govnih.gov
| Imidazopyridine Class | Cancer Cell Line | Cell Line Type | Key Finding (IC₅₀) | Reference |
|---|---|---|---|---|
| 3-Aminoimidazo[1,2-α]pyridine (Cmpd 12) | HT-29 | Colon Cancer | 4.15 µM | nih.gov |
| 3-Aminoimidazo[1,2-α]pyridine (Cmpd 14) | B16F10 | Melanoma | 21.75 µM | nih.gov |
| Imidazopyridine derivative (IP-5) | HCC1937 | Breast Cancer | 45 µM | nih.govnih.gov |
| Imidazopyridine derivative (IP-6) | HCC1937 | Breast Cancer | 47.7 µM | nih.govnih.gov |
| Imidazopyridine derivative (Cmpd 76) | MCF-7 | Breast Cancer | 0.63 µM | mdpi.com |
| Imidazopyridine derivative (Cmpd 77) | HCT116 | Colon Cancer | 1.69 µM | mdpi.com |
| Imidazo[1,2-a]pyridine (Cmpd 12b) | HepG2 | Liver Cancer | Showed promising activity | rsc.org |
| Imidazo[1,2-a]pyridine (Cmpd 6d, 6i) | HepG2 | Liver Cancer | Inhibited DNA synthesis | tandfonline.com |
Inhibition of Proliferation in Specific Cancer Cell Lines
Derivatives of the imidazo[1,2-a]pyridine class have demonstrated notable anti-cancer properties. For instance, a range of 6-substituted imidazo[1,2-a]pyridines showed significant activity against colon cancer cell lines HT-29 and Caco-2. nih.gov These compounds were found to induce cell death in these cell lines through pathways involving the release of cytochrome c and the activation of caspases 3 and 8. nih.gov
Furthermore, novel imidazo[1,2-a]pyridine compounds have been investigated for their effects on melanoma and cervical cancer cells. nih.gov One particular compound demonstrated the ability to induce G2/M cell cycle arrest and apoptosis in A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells. nih.gov This was associated with the inhibition of the Akt/mTOR pathway and an increase in the levels of p53 and p21. nih.gov
In the context of breast cancer, certain imidazo[1,2-a]pyridines have shown cytotoxic effects against the HCC1937 breast cancer cell line. One compound, in particular, was found to induce cell cycle arrest and apoptosis. Similarly, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives exhibited potent anti-proliferative activity against various tumor cell lines, with one compound showing a significant G2/M phase block in HCC827 cells. nih.gov
Selenylated imidazo[1,2-a]pyridines have also been explored for their anti-cancer potential, demonstrating the ability to induce apoptosis and oxidative stress in both 2D and 3D models of colon cancer cells. mdpi.com
Table 1: Antiproliferative Activity of Imidazo[1,5-a]pyridin-3-amine Derivatives
| Compound Class | Cancer Cell Lines | Observed Effects | Reference |
|---|---|---|---|
| 6-Substituted imidazo[1,2-a]pyridines | HT-29, Caco-2 (Colon) | Induction of apoptosis via cytochrome c release and caspase activation | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | A375, WM115 (Melanoma); HeLa (Cervical) | G2/M cell cycle arrest, apoptosis, inhibition of Akt/mTOR pathway | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 (Breast) | Cytotoxic effects, induction of cell cycle arrest and apoptosis | |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | Various, including HCC827 | Potent anti-proliferative activity, G2/M phase block | nih.gov |
| Selenylated imidazo[1,2-a]pyridines | Colon cancer cells (2D and 3D models) | Induction of apoptosis and oxidative stress | mdpi.com |
Topoisomerase II Inhibition Studies
Research has explored the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of topoisomerase II, a crucial enzyme in DNA replication and a target for anti-cancer drugs. Certain 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines have been identified as dual inhibitors of the ATPase domains of bacterial DNA gyrase and topoisomerase IV, demonstrating antibacterial activity. researchgate.net
Anti-Inflammatory and Antioxidant Research
The imidazo[1,5-a]pyridine scaffold has been investigated for its potential anti-inflammatory and antioxidant properties. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown antioxidant activity by inhibiting the free radical-induced oxidative hemolysis of red blood cells. nanobioletters.com Another study on pyrazolo[1,5-a]pyrimidine derivatives reported their evaluation for total antioxidant capacity, iron-reducing power, and scavenging activity against DPPH and ABTS radicals. nih.gov
In the realm of anti-inflammatory research, novel imidazo[2,1-b] semanticscholar.orgnih.govthiazine derivatives modified with a 4-pyridinyloxyl moiety have been synthesized and studied for their potential as anti-inflammatory agents in vivo. biointerfaceresearch.com Furthermore, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, identifying several compounds with anti-inflammatory activity. nih.gov
Research into Neurological and CNS-Related Targets (Excluding Human Disease Treatment)
The therapeutic potential of compounds targeting the central nervous system (CNS) has led to the investigation of imidazo[1,5-a]pyridine derivatives in this area. Some imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized and evaluated for their CNS activities. researchgate.net Additionally, heterocyclic aromatic amines, a broad class that can include imidazo[1,5-a]pyridine structures, have been studied for their potential role in neurodegeneration. nih.gov
Enzyme and Receptor Interaction Studies (e.g., Kinase Inhibition, GABA Agonism, β-Amyloid Formation Inhibition)
Kinase Inhibition: The imidazo[4,5-b]pyridine structure, due to its similarity to purines, has been a focus of research for developing kinase inhibitors. rjraap.com A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase (SFK) inhibitors for potential application in glioblastoma. nih.gov Furthermore, imidazo[1,2-b]pyridazines have been identified as specific inhibitors of PIM kinases, which are potential targets for treating hematopoietic malignancies. semanticscholar.org The structural similarity of imidazo[4,5-b]pyridines to purines has made them a subject of interest for biologists, leading to the development of innovative bioactive compounds with protein inhibition capabilities. rjraap.com
GABA Agonism: Imidazo[1,2-a]pyrimidines have been reported as functionally selective agonists for the GABA(A)α2 and -α3 binding sites, suggesting their potential for the treatment of anxiety disorders. nih.govacs.org
β-Amyloid Formation Inhibition: The aggregation of amyloid-β (Aβ) peptide is a key pathological hallmark of Alzheimer's disease. nih.gov A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to β-amyloid plaques in vitro. nih.gov The binding affinities of these compounds were found to vary depending on their substitution patterns. nih.gov
Table 2: Enzyme and Receptor Interactions of Imidazo[1,5-a]pyridin-3-amine Derivatives
| Target | Compound Class | Key Findings | Reference |
|---|---|---|---|
| PIM Kinases | Imidazo[1,2-b]pyridazines | Identified as specific inhibitors with low nanomolar potency. | semanticscholar.org |
| Src Family Kinases (SFKs) | Imidazo[4,5-c]pyridin-2-one derivatives | Designed and synthesized as SFK inhibitors for glioblastoma. | nih.gov |
| GABA(A)α2/α3 receptors | Imidazo[1,2-a]pyrimidines | Act as functionally selective agonists. | nih.govacs.org |
| β-Amyloid Plaques | Imidazo[1,2-b]pyridazine derivatives | Evaluated for in vitro binding to synthetic Aβ aggregates. | nih.gov |
Pre-clinical Antidiabetic Research Applications
The potential of imidazo[1,5-a]pyridine and related structures in the management of diabetes has been explored in pre-clinical studies. A series of 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones were synthesized and evaluated for their antidiabetic properties in vitro, with a focus on their antiglycation activity. nih.gov It was found that triazolo[1,5-a]pyrimidine-7(4H)-ones exhibited higher antiglycation activity than the reference compound aminoguanidine. nih.gov
Another study focused on novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues and their inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. mdpi.com Additionally, aryl-substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and investigated for their anti-diabetic activities through in vitro and in silico studies. mdpi.com
Structure Activity Relationships Sar and Structure Property Relationships Spr
Impact of Substituent Modifications on Biological Activity
Modifications to the imidazo[1,5-a]pyridine (B1214698) core have been shown to significantly influence biological activity across various therapeutic areas, including oncology and immunology. Research into related compounds provides insight into the potential impact of the substitutions present in 6-Methoxyimidazo[1,5-a]pyridin-3-amine.
For instance, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids has been evaluated for cytotoxic activity against a panel of human tumor cell lines. rsc.org Within this series, the nature and position of substituents on the benzimidazole (B57391) moiety, which is attached at the C-1 position of the imidazo[1,5-a]pyridine ring, played a critical role in determining potency. Compounds featuring methoxy (B1213986) substitutions demonstrated significant cytotoxic activity. For example, compound 5d , with a single methoxy group on the benzimidazole ring, and compound 5l , with two methoxy groups, showed potent activity with GI₅₀ values in the low micromolar range against sixty human cancer cell lines. rsc.org This suggests that the 6-methoxy group in this compound could be a favorable feature for anticancer activity.
Furthermore, the 3-amino group serves as a crucial handle for synthetic elaboration, allowing for the introduction of various substituents to explore and optimize biological activity. In other heterocyclic systems, the introduction of an amine at this position is a common strategy to modulate potency and physicochemical properties. nih.gov
Table 1: Cytotoxic Activity of Imidazo[1,5-a]pyridine-Benzimidazole Hybrids (5d and 5l)
| Compound | Substituents | Mean GI₅₀ Range (µM) | Tubulin Polymerization IC₅₀ (µM) |
|---|---|---|---|
| 5d | 4-OCH₃ on Benzimidazole | 1.06 - 14.9 | 3.25 |
| 5l | 3,4-di-OCH₃ on Benzimidazole | 0.43 - 7.73 | 1.71 |
Data sourced from a study on imidazo[1,5-a]pyridine-benzimidazole hybrids as cytotoxic agents. rsc.org
Elucidation of Key Structural Features for Enhanced Efficacy
Key structural features of the imidazo[1,5-a]pyridine scaffold are essential for its biological effects. In the context of anticancer activity, specific substitution patterns have been identified that lead to enhanced efficacy.
For the imidazo[1,5-a]pyridine-benzimidazole hybrids, the combination of the two heterocyclic systems was found to be a critical determinant of their ability to inhibit tubulin polymerization. rsc.org The most potent compounds, 5d and 5l , effectively inhibited microtubule assembly in human breast cancer cells (MCF-7), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.org This indicates that the core imidazo[1,5-a]pyridine structure acts as a valuable scaffold for positioning functional groups that interact with key biological targets like tubulin.
In a different therapeutic context, imidazo[1,5-a]pyridine derivatives have been developed as potent and selective inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORc), a target for autoimmune diseases. nih.gov In this series, efficacy was driven by specific substitutions at the C-1 and C-3 positions of the imidazo[1,5-a]pyridine ring, demonstrating that different positions on the scaffold can be functionalized to achieve distinct biological outcomes. nih.gov The 3-amino group of this compound represents a key position where substitutions could be made to target a variety of enzymes or receptors.
Correlations between Molecular Structure and Receptor/Enzyme Binding Affinity
The molecular structure of imidazo[1,5-a]pyridine derivatives directly correlates with their binding affinity to specific biological targets. Molecular docking studies have provided insights into these interactions at an atomic level.
For the anticancer hybrids, compounds 5d and 5l were predicted through molecular docking simulations to bind to the colchicine (B1669291) binding site of tubulin. rsc.org This interaction physically obstructs the assembly of microtubules, consistent with the observed biological effect of G2/M cell cycle arrest. rsc.org The specific orientation and interactions of the methoxy-substituted benzimidazole moiety within this pocket are crucial for the high binding affinity and potent activity.
Similarly, imidazo[1,5-a]pyridine derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov Docking studies showed that these compounds can fit into the ATP binding site of the EGFR kinase domain, forming interactions with key amino acid residues. nih.gov The nitrogen atoms within the imidazo[1,5-a]pyridine core can act as hydrogen bond acceptors, contributing to the binding affinity.
In the development of RORc inverse agonists, high binding affinity was achieved through the strategic placement of substituents that formed key interactions within the ligand-binding domain of the nuclear receptor. nih.gov The most potent compounds displayed high selectivity for RORc over other related receptors, highlighting the precise structural requirements for effective binding. nih.gov
Optimization Strategies for Structure-Property Relationships (e.g., Aqueous Solubility, Metabolic Stability in pre-clinical models)
Optimizing the structure-property relationships of lead compounds is a critical step in drug discovery. For heterocyclic scaffolds like imidazo[1,5-a]pyridine, key properties such as aqueous solubility and metabolic stability must be carefully tuned. While specific data for this compound is not extensively detailed, general strategies applied to related nitrogen-containing heterocycles are relevant.
Aqueous Solubility: The introduction of polar functional groups is a common strategy to enhance aqueous solubility. The 3-amino group on this compound is a basic center that can be protonated at physiological pH, which would be expected to increase its solubility in aqueous media. Further modifications at this position could be used to introduce additional polar moieties if required.
Metabolic Stability: The metabolic fate of a compound is often linked to its substitution pattern. Methoxy groups, for instance, can be susceptible to O-demethylation by cytochrome P450 enzymes. nih.gov Strategies to improve metabolic stability often involve blocking sites of metabolism. In related imidazo[1,2-a]pyridines, the introduction of fluorine atoms at positions adjacent to metabolically labile sites has been shown to enhance stability and reduce P-glycoprotein (Pgp) mediated efflux, thereby improving oral bioavailability. nih.gov Such strategies could potentially be applied to the imidazo[1,5-a]pyridine scaffold to enhance its pharmacokinetic profile.
Steric and Electronic Effects of Substituents on Reactivity and Biological Profile
The steric and electronic properties of substituents on the imidazo[1,5-a]pyridine ring profoundly affect the molecule's reactivity and biological interactions.
Steric Effects: The size and shape of substituents play a crucial role in how a molecule fits into a binding pocket. The relatively small size of the methoxy and amino groups in this compound may allow it to access constrained binding sites. However, derivatization of the 3-amino group with larger substituents would introduce steric bulk that could either enhance binding through favorable van der Waals interactions or cause steric clashes that reduce affinity, depending on the topology of the target site. rsc.org The interplay between steric and electronic effects is fundamental to the rational design of potent and selective inhibitors based on this scaffold. mdpi.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 6-Methoxyimidazo[1,5-a]pyridin-3-amine, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO would be a key parameter to determine the molecule's reactivity; a smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only, as specific data is not available in the public domain.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would visualize the total electrostatic potential on the electron density surface of this compound. This color-coded map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing valuable information about its intermolecular interactions and reactivity towards other chemical species.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) would be employed to analyze the electron density topology of the compound. This analysis would characterize the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds) within the molecule by examining the properties of bond critical points.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound would reveal the nature and strength of these weak interactions, which are crucial for understanding its crystal packing and interactions with biological macromolecules.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a drug candidate, molecular docking and dynamics simulations would be performed. Molecular docking would predict the preferred binding orientation of the molecule to a specific biological target, such as an enzyme or receptor. Subsequent molecular dynamics simulations would then be used to study the stability of the ligand-target complex over time, providing insights into the binding affinity and the nature of the interactions at an atomic level.
In Silico ADMET Prediction for Research Compound Screening
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in the early stages of drug discovery. For this compound, these computational models would predict its pharmacokinetic and toxicological properties. This would include parameters like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity, helping to assess its drug-likeness and potential for further development.
Table 2: Hypothetical In Silico ADMET Prediction for this compound
| Property | Predicted Value |
|---|---|
| Human Intestinal Absorption | Data not available |
| Blood-Brain Barrier Penetration | Data not available |
| CYP450 2D6 Inhibition | Data not available |
| AMES Toxicity | Data not available |
| hERG Inhibition | Data not available |
Note: This table is for illustrative purposes only, as specific data is not available in the public domain.
Green Chemistry Metrics and Principles in Synthetic Design
The application of green chemistry principles to the synthesis of heterocyclic compounds, including the imidazo[1,5-a]pyridine (B1214698) scaffold, is a growing area of research aimed at reducing the environmental impact of chemical processes. While specific green chemistry metrics for the synthesis of this compound are not extensively detailed in the available literature, the general strategies for creating more environmentally benign synthetic routes for related imidazo[1,5-a]pyridines can be considered. These strategies often focus on improving atom economy, reducing waste, and utilizing less hazardous substances. organic-chemistry.org
Several modern synthetic methodologies for imidazo[1,5-a]pyridines align with the principles of green chemistry. For instance, metal-free C–H functionalization presents a cost-effective and environmentally friendly alternative to traditional transition-metal-catalyzed reactions. nih.gov Such approaches can reduce the reliance on heavy metal catalysts, which are often toxic and difficult to remove from the final product. Additionally, the use of microwave-assisted synthesis has been shown to be a quick and highly efficient method for preparing imidazopyridines, often requiring no solvent and thus minimizing waste. researchgate.net
The development of one-pot multicomponent reactions is another key strategy in green synthetic design. These reactions, by their nature, improve process efficiency by combining multiple synthetic steps into a single operation, which can significantly reduce solvent usage, energy consumption, and waste generation. For related heterocyclic systems like imidazo[1,2-a]pyridines, multicomponent reactions have been successfully employed to create complex molecules in a more sustainable manner. mdpi.com The use of greener solvents, such as anisole, with water as the only byproduct, has also been reported for the synthesis of related imidazole-fused ring systems. organic-chemistry.org
Below is a table summarizing key green chemistry principles and their potential application in the synthetic design of this compound.
| Green Chemistry Principle | Potential Application in Synthetic Design of this compound |
| Waste Prevention | Development of one-pot or tandem reactions to minimize intermediate isolation and purification steps. mdpi.com |
| Atom Economy | Utilization of cycloaddition or transannulation reactions that maximize the incorporation of all starting materials into the final product. rsc.org |
| Less Hazardous Chemical Syntheses | Employment of metal-free catalytic systems to avoid the use of toxic heavy metals. nih.gov |
| Designing Safer Chemicals | Computational studies to predict and minimize the toxicity of synthetic intermediates and byproducts. |
| Safer Solvents and Auxiliaries | Use of greener solvents like water or anisole, or solvent-free conditions, potentially with microwave assistance. organic-chemistry.orgresearchgate.net |
| Design for Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials where feasible. |
| Reduce Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. |
| Catalysis | Use of highly efficient and recyclable catalysts to minimize waste. |
| Design for Degradation | Designing the molecule to be biodegradable after its intended use, although this is more relevant for product lifecycle than synthesis. |
| Real-time analysis for Pollution Prevention | In-process monitoring to optimize reaction conditions and prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |
Theoretical Studies on Electronic Character and Ligand Properties
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the electronic character and potential ligand properties of novel compounds. For the imidazo[1,5-a]pyridine scaffold, computational methods have been used to investigate their optical and electrochemical properties. researchgate.net While specific theoretical data for this compound is limited, studies on related methoxylated imidazo[1,5-a]pyridines provide significant insights.
DFT calculations on various methoxylated imidazo[1,5-a]pyridines have shown that the position of the methoxy (B1213986) group on the pyridine (B92270) ring has a significant impact on the molecule's electronic structure, including the frontier molecular orbitals (HOMO and LUMO). researchgate.net This, in turn, influences the photophysical properties such as absorption, emission, and quantum yield. The introduction of a methoxy group, which is an electron-donating group, generally raises the energy of the HOMO, which can affect the molecule's reactivity and its ability to act as a ligand.
The imidazo[1,5-a]pyridine nucleus itself is a versatile scaffold that has been explored for its luminescent properties and as a component of ligands in coordination chemistry. researchgate.net The nitrogen atoms in the imidazole (B134444) and pyridine rings can act as coordination sites for metal ions. The presence of an amine group at the 3-position and a methoxy group at the 6-position in this compound would further modulate its electronic properties and coordination behavior. The amine group can act as an additional coordination site, potentially making the molecule a bidentate or even a multidentate ligand.
Computational studies on related systems have also been used to predict properties such as the molecular electrostatic potential (MEP), which can identify regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions and coordination preferences. nih.gov
The following table summarizes theoretical data for related imidazo[1,5-a]pyridine derivatives, which can provide a basis for understanding the potential electronic character of this compound.
| Compound/System | Computational Method | Key Findings | Reference |
| Methoxylated imidazo[1,5-a]pyridines | Density Functional Theory (DFT) | The position of methoxy substituents tunes the Stokes shift and can increase the emission quantum yield from 22% to 50%. The substitutions also affect the rotational barriers and frontier molecular orbitals. | researchgate.netunito.it |
| Pyridylimidazo[1,5-a]pyridine derivatives | Density Functional Theory (DFT) | Analysis of spectroscopic data and chemical structures to understand the relationship between structure and optical behaviors, highlighting the role of the pendant pyridine. | dntb.gov.ua |
| Imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives | Density Functional Theory (DFT) at B3LYP/6–31 G (d, p) | Determination of Frontier Molecular Orbitals (FMO) energy, Molecular Electrostatic Potential (MEP), Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG). | nih.gov |
These theoretical insights are crucial for the rational design of new materials with specific electronic and optical properties, as well as for predicting the behavior of these molecules as ligands in coordination complexes.
Derivatization and Analogue Development of 6 Methoxyimidazo 1,5 a Pyridin 3 Amine
Synthetic Strategies for Analogue Libraries
The generation of analogue libraries is a cornerstone of modern drug discovery and materials science, allowing for the systematic exploration of structure-activity relationships (SAR). For the imidazo[1,5-a]pyridine (B1214698) scaffold, several robust synthetic strategies have been developed to produce a diverse range of derivatives efficiently. These methods are broadly applicable for creating a library based on the 6-methoxyimidazo[1,5-a]pyridin-3-amine core.
Key strategies include:
Multi-Component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. A notable example is the three-component coupling of a substituted 2-picolinaldehyde, an amine, and formaldehyde (B43269), which yields imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org This approach allows for the incorporation of diverse functionalities by varying the aldehyde and amine starting materials. organic-chemistry.org
Cyclocondensation Reactions: This is a classical and widely used approach. It typically involves the cyclization of a nucleophilic 2-(aminomethyl)pyridine precursor with a variety of electrophilic components. beilstein-journals.org By starting with a 5-methoxy-substituted 2-(aminomethyl)pyridine, a wide array of analogues can be accessed. Electrophiles such as carboxylic acids, aldehydes, acyl chlorides, and activated nitroalkanes have been successfully employed to construct the imidazole (B134444) ring. beilstein-journals.org
C-H Functionalization: Direct functionalization of the C-H bonds of the imidazo[1,5-a]pyridine core is an atom-economical strategy to introduce new substituents. nih.gov Metal-free methods, for instance, have been developed for methylene (B1212753) insertion at the C1 position by reacting the parent heterocycle with aldehydes, effectively creating bridged bis-imidazo[1,5-a]pyridine structures. nih.govacs.org This strategy can be applied to pre-existing derivatives to further expand library diversity.
Transition-Metal-Free Cyclization: Methods avoiding transition metals are often preferred for their reduced cost and toxicity. Iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines provides an efficient, one-pot synthesis of imidazo[1,5-a]pyridine derivatives. Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O. organic-chemistry.org
| Strategy | Key Reactants | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Multi-Component Reaction | 2-Picolinaldehyde, Amine, Formaldehyde | Condensation/Cyclization | High efficiency, diversity from starting materials | organic-chemistry.org |
| Cyclocondensation | 2-(Aminomethyl)pyridine, Electrophiles (e.g., nitroalkanes) | Nucleophilic attack/Cyclization | Wide range of available electrophiles | beilstein-journals.org |
| C-H Functionalization | Imidazo[1,5-a]pyridine, Aldehydes | Methylene Insertion | Atom-economical, metal-free | nih.govacs.org |
| Metal-Catalyzed Cyclization | Pyridine (B92270) Ketone, Benzylamine | Condensation/Amination/Oxidative Dehydrogenation | Excellent yields, uses O₂ as a clean oxidant | organic-chemistry.org |
| Denitrogenative Transannulation | Pyridotriazoles, Nitriles | Transannulation/Cyclization | Metal-free, quantitative yields | organic-chemistry.org |
Introduction of Diverse Functionalities (e.g., Amino, Imino, Nitrile, Hydrazine (B178648), Alcoholic Groups)
Functionalizing the imidazo[1,5-a]pyridine core, particularly at the C3 position, is essential for tuning its chemical and biological properties. The parent compound's 3-amine group serves as a versatile handle for further derivatization, while other strategies allow for the de novo introduction of key functionalities.
Alcoholic and Imino Groups: The synthesis of 3-hydroxy and 3-thiol derivatives has been achieved by reacting a 2-(aminomethyl)pyridine intermediate with triphosgene (B27547) or thiophosgene, respectively. lew.ro The resulting 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol exists in a tautomeric equilibrium with its keto form, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, which contains an internal imino group. researchgate.net This demonstrates a direct route to introducing these functionalities at the C3 position.
Nitrile Group: The Ritter-type reaction provides an innovative method for synthesizing the imidazo[1,5-a]pyridine core. acs.org This reaction proceeds through an intermolecular reaction between a pyridinylmethanol and an aryl/alkyl nitrile, catalyzed by Bi(OTf)₃ and p-TsOH. acs.org The nitrile component becomes incorporated into the final heterocyclic structure, offering a direct method to install nitrile-containing substituents.
Amino Group: While the parent compound is a 3-amine, creating analogues with different substitution patterns often involves building the ring system from scratch. The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a powerful method for synthesizing 3-aminoimidazo[1,2-a]pyridines, a closely related isomer class. nih.gov This reaction, involving a 2-aminopyridine, an aldehyde, and an isocyanide, could be adapted to produce 3-aminoimidazo[1,5-a]pyridine analogues by selecting the appropriate starting materials.
Hydrazine Group: The introduction of a hydrazine moiety can be accomplished via nucleophilic substitution on a suitably activated precursor. For instance, in the related 3H-imidazol[4,5b]pyridine system, a 2-hydrazinyl derivative was prepared by reacting a 2-mercapto precursor with hydrazine hydrate. researchgate.net This strategy could be applied to a 3-halo or 3-mercapto-6-methoxyimidazo[1,5-a]pyridine to generate the corresponding 3-hydrazinyl analogue.
Chiral Imidazo[1,5-a]pyridine Derivatives
Chirality is a fundamental aspect of molecular recognition, particularly in biological systems. The synthesis of enantiomerically pure imidazo[1,5-a]pyridine derivatives is therefore of significant interest.
One successful approach involves fusing the imidazo[1,5-a]pyridine backbone to a chiral auxiliary. A versatile class of N-heterocyclic carbene (NHC) ligands has been developed based on an imidazo[1,5-a]pyridine-3-ylidene backbone fused to a chiral oxazoline (B21484). The synthesis starts from a 6-cyano-2-pyridinecarboxaldehyde, which undergoes condensation with a chiral 2-amino alcohol in a microwave-assisted step to form the oxazoline ring. This modular approach allows for the creation of a variety of chiral NHC precursors.
Another powerful strategy for creating chiral molecules is asymmetric catalysis. For the related imidazo[1,2-a]pyridine (B132010) system, an efficient method for the atroposelective synthesis of axially chiral derivatives has been developed using an asymmetric multicomponent reaction. By utilizing a chiral phosphoric acid catalyst, the Groebke-Blackburn-Bienaymé reaction between 6-aryl-2-aminopyridines, aldehydes, and isocyanides yields a wide array of atropoisomers with high enantioselectivity. This catalytic approach could be conceptually extended to the synthesis of chiral imidazo[1,5-a]pyridine derivatives.
Modulating Photophysical Properties through Structural Modification
Imidazo[1,5-a]pyridine derivatives are known for their interesting photophysical properties, including strong fluorescence, which makes them attractive for applications as fluorescent probes, sensors, and materials for optoelectronic devices. organic-chemistry.org The electronic and photophysical characteristics can be finely tuned through deliberate structural modifications.
Studies on a series of imidazo[1,5-a]pyridine-based fluorophores have shown that their solvatochromic behavior—the shifting of absorption and emission spectra with solvent polarity—can be modulated. Dimeric structures, for example, exhibit greater solvatochromic behavior compared to monomeric ones, making them more suitable as probes for cellular membranes. organic-chemistry.org
The introduction of long alkyl chains and the formation of boron difluoride complexes are other effective strategies. A series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols bearing alkyl chains at the 1-position have been synthesized. These compounds exhibit blue emission in both solution and thin polymeric films, with desirable features such as large Stokes shifts and good fluorescence quantum yields.
| Structural Modification | Observed Effect | Potential Application | Reference |
|---|---|---|---|
| Creation of dimeric structures | Increased solvatochromic behavior | Fluorescent membrane probes | organic-chemistry.org |
| Introduction of long alkyl chains | Blue emission, large Stokes shifts | Blue emissive dyes for polymeric films | |
| Formation of Boron Difluoride (BF₂) complexes | Enhanced fluorescence quantum yields | Optoelectronic devices | |
| Variation of aromatic substituents | Tuning of absorption and emission wavelengths | Chemical sensors, bio-imaging | organic-chemistry.org |
Synthesis of Hybrid Molecules and Bio-conjugates
Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, represent a rational drug design strategy to address complex diseases or overcome drug resistance. The imidazo[1,5-a]pyridine scaffold has been successfully incorporated into such hybrid structures.
A notable example is the synthesis of imidazo[1,5-a]pyridine-benzimidazole hybrids. These compounds were designed as dual inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway, two important targets in cancer therapy. The synthesis involves coupling the two heterocyclic systems, resulting in molecules with significant cytotoxic activity against a range of human tumor cell lines. Flow cytometric analysis confirmed that these hybrids arrest the cell cycle at the G2/M phase and induce apoptosis.
Bio-conjugation, the linking of molecules to biological macromolecules, is another important area. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating such conjugates. A one-pot strategy combining the Groebke–Blackburn–Bienaymé reaction (GBBR) with CuAAC has been used to synthesize imidazo[1,2-a]pyridine-1,2,3-triazole hybrids. This showcases a modular approach that could be adapted to link the this compound core to other molecules of interest, such as peptides, sugars, or reporter tags, via a stable triazole linker.
Emerging Research Areas and Future Directions
Role of Imidazo[1,5-a]pyridines in Materials Science and Chemical Biology
The imidazo[1,5-a]pyridine (B1214698) nucleus is a versatile and stable scaffold widely utilized for creating emissive compounds for various applications, including optoelectronics, coordination chemistry, sensors, and chemical biology. mdpi.comnih.govresearchgate.net This class of aromatic heterocycles holds significant potential in both materials science and the pharmaceutical sector. rsc.org Their compact shape and notable photophysical properties make them excellent candidates for roles such as cell membrane probes. mdpi.comnih.gov The ability to easily functionalize the core structure allows for the tuning of its properties, expanding its applicability in chemical biology. mdpi.com
Imidazo[1,5-a]pyridine derivatives are well-regarded for their luminescent properties, which can be tuned by modifying their chemical structure. researchgate.net They often exhibit intense emission, a large Stokes shift (the difference between the absorption and emission maxima), and positive solvatochromism, where the emission color changes with the polarity of the solvent. mdpi.comrsc.org These characteristics are highly desirable for applications in sensing and imaging. mdpi.com
Donor-π-acceptor (D–π–A) type fluorophores based on this scaffold have been developed, demonstrating excellent intramolecular charge transfer (ICT). rsc.org This ICT character is responsible for their significant Stokes shifts, often exceeding 5000 cm⁻¹, which is beneficial for applications like down-shifting conversion in luminescent devices. mdpi.comresearchgate.net
Furthermore, their fluorescence can be sensitive to environmental pH. Certain imidazo[1,5-a]pyridine-benzimidazole conjugates exhibit on-off-on fluorescence in response to alternating acid and base additions. rsc.org In acidic conditions, protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring alters the molecule's electronic structure, causing a redshift in the emission spectrum. rsc.org This acidochromic behavior allows them to function as fluorescent pH sensors, capable of detecting acidic volatile organic compounds. rsc.orgrsc.org A FRET (Fluorescence Resonance Energy Transfer)-based ratiometric probe has also been designed using an imidazo[1,5-a]pyridine as the donor to detect sulfur dioxide derivatives. nih.gov
The imidazo[1,5-a]pyridine framework contains multiple nitrogen atoms that can act as coordination sites for metal ions, making these compounds effective ligands in coordination chemistry. mdpi.commdpi.com They have been successfully employed to generate ligands, including pincer and N-heterocyclic carbene (NHC) types, for transition metal catalysis. beilstein-journals.org The framework can coordinate with a variety of transition metals, such as Nickel (Ni), Cobalt (Co), Palladium (Pd), and Copper (Cu), leading to a wide array of metal complexes with diverse coordination motifs. nih.govacs.org
Bis-imidazo[1,5-a]pyridine compounds, where two imidazo[1,5-a]pyridine units are linked, have been demonstrated to act as effective ligands. nih.govacs.org For example, 3-(pyridin-2-yl)imidazo[1,5-a]pyridine has been shown to coordinate with several transition and main-group metals, including Ni, Manganese (Mn), Zinc (Zn), Cadmium (Cd), Tin (Sn), Copper (Cu), Rhenium (Re), Molybdenum (Mo), and Ruthenium (Ru). researchgate.net Coordination with metals like Zn(II) can enhance the molecular rigidity of the ligand, leading to improved quantum yields and a blue shift in emission, which is advantageous for creating tunable luminophores. mdpi.com
The unique photophysical properties of imidazo[1,5-a]pyridines make them highly suitable for use in optoelectronic devices and advanced imaging. rsc.orgmdpi.com Their strong emission in the solid state is a critical advantage for applications in devices like White Light-Emitting Diodes (WLEDs). rsc.org Donor-π–acceptor fluorophores based on this scaffold have been successfully utilized as emitters in WLEDs. rsc.org Additionally, trifluoromethylated imidazo[1,5-a]pyridines have been dispersed in polyurethane resins to create luminescent materials for down-shifting conversion, a technology used to improve the efficiency of solar cells and photodiodes. researchgate.net
In the realm of imaging, their compact structure and favorable photophysical characteristics make them ideal candidates for cell membrane probes. mdpi.comnih.gov Researchers have synthesized imidazo[1,5-a]pyridine-based fluorophores and studied their interaction with liposomes, which serve as artificial models for cell membranes. mdpi.comnih.govresearchgate.net These studies confirmed the successful intercalation of the probes into the lipid bilayer, highlighting their potential for applications in bioimaging and monitoring cellular processes. mdpi.comnih.gov Their utility also extends to anticounterfeiting applications, where their strong solid-state fluorescence can be used to create security inks and detect latent fingerprints. rsc.orgrsc.org
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of the imidazo[1,5-a]pyridine core has been a subject of intense research for decades, leading to a multitude of available transformations. rsc.orgresearchgate.net Traditional methods often involved multi-step reactions with low yields, harsh reagents, and long reaction times. researchgate.net Consequently, significant effort has been dedicated to developing more efficient, atom-economical, and environmentally friendly synthetic methods. beilstein-journals.org
Modern approaches focus on cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.orgbohrium.comresearchgate.net Many strategies utilize readily available starting materials like 2-(aminomethyl)pyridines or 2-aminopyridine. beilstein-journals.orgbohrium.com Key advancements include:
One-Pot Syntheses: Efficient one-pot methods have been developed, such as the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which constructs C-N and C-S bonds simultaneously under mild conditions. researchgate.netbohrium.com
Metal-Free Approaches: To enhance sustainability, metal-free syntheses are being explored. This includes sequential dual oxidative amination of C(sp³)-H bonds and denitrogenative transannulation of pyridotriazoles with nitriles using a BF₃·Et₂O catalyst. organic-chemistry.org A metal-free method for inserting a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules using formaldehyde (B43269) has also been reported. nih.gov
Catalyst-Driven Reactions: Various catalysts are employed to improve efficiency. Copper-catalyzed reactions, for example, enable the direct transannulation of N-heteroaryl aldehydes with alkylamines using oxygen as the sole oxidant. organic-chemistry.org Iodine-mediated transition-metal-free sp³ C-H amination provides another efficient route from 2-pyridyl ketones and alkylamines. nih.gov
Sustainable Methods: Environmentally friendly approaches include the use of microwave irradiation, which is both time and energy-efficient. researchgate.net Reactions have also been developed to proceed in water under base-free conditions. bohrium.com The use of reusable heterogeneous catalysts like Montmorillonite K-10 clay under solvent-free conditions further improves the green credentials of these syntheses. researchgate.net
Advanced Mechanistic Studies of Biological Interactions (non-human systems)
While much of the biological research on imidazo[1,5-a]pyridines focuses on therapeutic applications in humans, foundational mechanistic studies in non-human or artificial systems are crucial for understanding their fundamental behavior. A key area of investigation is their interaction with lipid bilayers, which serve as models for cell membranes. nih.gov
Studies using liposomes have demonstrated that imidazo[1,5-a]pyridine-based fluorophores can successfully intercalate into the lipid bilayer. mdpi.comnih.gov The photophysical properties of these probes are influenced by the lipid environment, which can be monitored through temperature-dependent experiments. mdpi.comnih.gov This interaction is critical for their application as membrane probes to study membrane dynamics, hydration, and fluidity. mdpi.comnih.govresearchgate.net
Mechanistic studies also underpin their function as sensors. The reversible color and emission shifts of certain derivatives in response to pH changes demonstrate their acidochromic characteristics. rsc.org The sensing mechanism involves the protonation of a nitrogen atom on the imidazo[1,5-a]pyridine ring in an acidic environment. rsc.org This protonation alters the electronic structure of the molecule, leading to a change in its photophysical properties, which has been studied through ¹H-NMR and DFT analyses. rsc.orgrsc.org
Computational Design and Predictive Modeling for New Analogues
Computational chemistry is an increasingly powerful tool for designing new imidazo[1,5-a]pyridine analogues and predicting their properties before synthesis. Theoretical studies, including Density Functional Theory (DFT) and molecular dynamics simulations, are employed to understand the electronic structure and behavior of these molecules. rsc.orgnih.gov
DFT analyses have been used to study the sensing mechanism of acidochromic fluorophores, confirming that the imidazo[1,5-a]pyridine nitrogen is the most likely site of protonation. rsc.org Such calculations help explain how changes to the molecular structure will alter photophysical characteristics. rsc.org
In the context of drug discovery, computational methods are used to predict the biological efficacy of novel derivatives. For instance, umbrella sampling and steered molecular dynamics simulations have been used to analyze the interaction between imidazo[1,5-a]pyridine derivatives and biological targets like the Epidermal Growth Factor Receptor (EGFR) protein. nih.gov These simulations can determine absolute binding free energies and provide insights at an atomistic level, helping to identify the most promising compounds for further development. nih.gov This predictive modeling accelerates the design of new analogues with enhanced activity and specificity. nih.gov
Q & A
Q. What are the common synthetic routes for 6-Methoxyimidazo[1,5-a]pyridin-3-amine, and how are key intermediates characterized?
Synthesis typically involves cyclization reactions starting from pyridine or imidazole derivatives. A multi-step approach is often employed:
- Step 1 : Functionalization of the pyridine ring with methoxy and amine groups via nucleophilic substitution or condensation reactions.
- Step 2 : Cyclization using reagents like POCl₃ or polyphosphoric acid to form the imidazo[1,5-a]pyridine core .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using ¹H/¹³C NMR, HPLC, and mass spectrometry to confirm regiochemistry and purity .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : To confirm substituent positions (e.g., methoxy at C6, amine at C3) and detect tautomeric forms .
- X-ray Crystallography : For resolving ambiguities in regiochemistry, as seen in related imidazo[1,5-a]pyridine derivatives .
- HPLC-MS : To assess purity (>95%) and rule out byproducts from incomplete cyclization or side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Critical parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve reaction rates and regioselectivity .
- Temperature : Controlled heating (80–120°C) minimizes decomposition of thermally sensitive intermediates .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| DMF, 100°C, K₂CO₃ | 78 | 97 | Minimal byproducts |
| Toluene, reflux | 45 | 82 | Partial decomposition observed |
Q. What structural modifications enhance the bioactivity of this compound, and how are SAR studies designed?
- Substituent Effects :
- SAR Workflow :
Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?
- ADME Prediction : Tools like SwissADME estimate:
- DMPK Studies : Radiolabeled analogs track absorption/distribution in rodent models, validated by LC-MS/MS .
Data Contradictions and Resolution
- Regioselectivity in Cyclization : reports Dimroth rearrangement under basic conditions, favoring azolo[1,5-a]pyrimidines, while highlights competing pathways. Resolution requires kinetic studies (e.g., time-resolved NMR) to map intermediate formation .
- Bioactivity Variability : Discrepancies in enzyme inhibition data (e.g., IC₅₀ values) may arise from assay conditions (e.g., pH, co-solvents). Standardized protocols (e.g., ATP concentration in kinase assays) are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
